molecular formula C14H18ClNO2 B7498801 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid

2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid

Cat. No. B7498801
M. Wt: 267.75 g/mol
InChI Key: HTTQMWJVRKYRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid, also known as CPMAA, is a chemical compound that has been studied for its potential therapeutic applications. CPMAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic effects in animal models.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a potential candidate for the development of new therapeutics for inflammatory and pain-related disorders. However, one limitation of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutics. Another direction is to study its potential therapeutic applications in human models, which may provide valuable insights into its safety and efficacy. Additionally, the development of new synthetic methods for 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid may improve its yield and purity, which may facilitate its use in future research.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid involves the reaction of 2-chlorobenzyl chloride with cyclopentylamine to form 2-[(2-chlorophenyl)methyl-cyclopentylamino]propylamine, which is then converted to 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid by reacting with chloroacetic acid. The overall yield of 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid is around 30%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has been studied for its potential therapeutic applications in various animal models. It has been shown to have anti-inflammatory and analgesic effects in models of acute and chronic pain, including carrageenan-induced paw edema and formalin-induced pain. 2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl-cyclopentylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-13-8-4-1-5-11(13)9-16(10-14(17)18)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTQMWJVRKYRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.